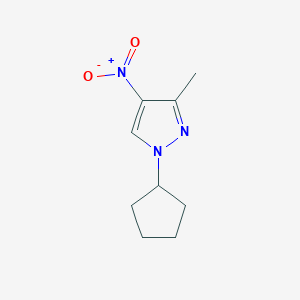

1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-methyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-7-9(12(13)14)6-11(10-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGBAMUJRAMXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopentyl 3 Methyl 4 Nitro 1h Pyrazole and Its Derivatives

Methyl Group Functionalization and Stereochemistry

Strategies for Site-Specific Methylation

Achieving site-specific methylation on a pre-existing 1-cyclopentyl-4-nitro-1H-pyrazole scaffold to introduce a methyl group at the C3 position requires regioselective control. Direct C-H methylation of pyrazoles is a significant challenge. A plausible strategy involves the initial synthesis of a pyrazole (B372694) ring with a handle for methylation. For instance, a common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To achieve the target substitution pattern, one could start with a cyclopentylhydrazine (B1295993) and a diketone that already contains the nitro group and a precursor to the methyl group.

However, for post-synthetic modification, directed metalation followed by methylation is a powerful tool. The N1-cyclopentyl group and the C4-nitro group exert electronic effects that influence the acidity of the C-H protons on the pyrazole ring. The C5-H is generally the most acidic proton in N-substituted pyrazoles, making it a primary site for deprotonation and subsequent electrophilic quench. To achieve methylation at the C3 position, a directing group strategy might be necessary to steer the metallation to the desired carbon.

Recent advancements have also explored enzymatic approaches for the selective N-alkylation of pyrazoles, which could potentially be engineered for C-methylation, offering high regioselectivity under mild conditions.

Stereochemical Control in Alkylation Processes

While the core pyrazole ring is aromatic and planar, the introduction of a cyclopentyl group at the N1 position does not inherently create a stereocenter on the ring itself. However, if the cyclopentyl group is substituted, or if subsequent reactions introduce chirality, stereochemical control becomes a critical aspect of the synthesis.

During the N-alkylation of a 3-methyl-4-nitro-1H-pyrazole with a chiral cyclopentyl halide or equivalent, the stereochemistry of the cyclopentyl group would be retained. If a racemic mixture of the alkylating agent is used, a racemic mixture of the final product would be expected. Asymmetric synthesis of the chiral cyclopentylating agent would be the primary method to ensure an enantiomerically pure or enriched product.

Furthermore, if derivatization of the pyrazole core were to introduce a new stereocenter, for example, through a stereoselective addition to a functional group on the ring, the existing N-cyclopentyl group could exert some degree of stereocontrol, influencing the facial selectivity of the incoming reagent. The steric bulk of the cyclopentyl group can influence the approach of reagents, potentially leading to diastereoselectivity in such reactions.

Contemporary Synthetic Approaches

Modern organic synthesis has provided a host of new tools that can be applied to the construction and derivatization of complex molecules like 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole.

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic cores. rsc.org For a scaffold like 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, these reactions open up avenues for introducing a wide array of substituents at various positions, assuming a suitably halogenated precursor is available.

For instance, a bromo or iodo substituent at the C5 position of the pyrazole ring could be readily functionalized through well-established palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. libretexts.orgrsc.org This would allow for the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the chemical space around the core molecule. The Buchwald-Hartwig amination could be employed to introduce nitrogen-based nucleophiles. libretexts.org

Recent developments have even demonstrated the use of nitroarenes as coupling partners in palladium-catalyzed reactions, proceeding via oxidative addition to the Ar-NO2 bond. nih.govacs.org This groundbreaking methodology could potentially allow for the direct functionalization of the C4-position by replacing the nitro group, offering a novel disconnection approach in the retrosynthetic analysis of derivatives.

Table 1: Potential Transition Metal-Catalyzed Reactions for Derivatization

| Reaction Name | Precursor | Reagent | Resulting Group |

|---|---|---|---|

| Suzuki Coupling | 5-Bromo-1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole | Arylboronic acid | Aryl |

| Stille Coupling | 5-Bromo-1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole | Organostannane | Alkyl/Aryl/Vinyl |

| Heck Coupling | 5-Bromo-1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole | Alkene | Vinyl |

| Sonogashira Coupling | 5-Bromo-1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig Amination | 5-Bromo-1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole | Amine | Amino |

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jetir.org For the synthesis of nitropyrazoles, this presents both challenges and opportunities.

Traditional nitration methods often employ harsh conditions, such as mixtures of nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. frontiersin.org Greener alternatives are being explored, including the use of solid acid catalysts or milder nitrating agents. researchgate.net The use of aqueous reaction media, where possible, is also a key aspect of green synthesis. thieme-connect.com

Multicomponent reactions (MCRs) represent a highly atom-economical approach to constructing the pyrazole ring in a single step from simple starting materials, thereby reducing the number of synthetic steps and purification stages. nih.gov The development of a one-pot synthesis for 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole from cyclopentylhydrazine, a methylated dicarbonyl equivalent, and a nitrating agent under environmentally benign conditions would be a significant advancement.

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and process control. mdpi.comgalchimia.com For the synthesis of nitropyrazoles, which can involve hazardous reagents and exothermic reactions, flow chemistry provides a safer alternative to traditional batch processing by minimizing the volume of reactive intermediates at any given time. researchgate.net

A multi-step continuous flow setup could be envisioned for the synthesis of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole. nih.govmit.edu This could involve the in-line formation of an intermediate, followed by cyclization and nitration in sequential flow reactors. Such a process would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and purity. rsc.org The ability to safely handle potentially hazardous intermediates, such as diazonium salts or energetic nitro compounds, is a key advantage for scaling up the production of such molecules. mdpi.com

Synthetic Pathway Design and Optimization Studies

The design of an optimal synthetic pathway for 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole requires careful consideration of factors such as regioselectivity, yield, cost of starting materials, and scalability. Two main retrosynthetic approaches can be considered:

Linear Synthesis: This involves the stepwise construction and functionalization of the pyrazole ring. For example, one could start with the synthesis of 3-methyl-4-nitro-1H-pyrazole and then introduce the cyclopentyl group at the N1 position. The key challenge in this approach is controlling the regioselectivity of the N-alkylation, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring. researchgate.net

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. This can involve screening different solvents, bases, catalysts, and reaction temperatures. Design of Experiments (DoE) can be a powerful statistical tool for systematically optimizing multiple reaction parameters simultaneously.

Multi-component Reactions for Complex Pyrazole Architectures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. For the construction of 1,3,4-substituted pyrazoles, MCRs that generate a 1,3-dicarbonyl compound or a related intermediate in situ are particularly valuable.

A plausible MCR strategy for a precursor to 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole would involve a three-component condensation. While a direct synthesis of the target molecule via an MCR is not explicitly documented in detail, analogous reactions provide a blueprint. For instance, a one-pot reaction can be envisioned between cyclopentylhydrazine, a β-ketoester, and a third component that introduces the substituent at the 4-position. nih.govbeilstein-journals.org

A common approach involves the Knorr pyrazole synthesis, which traditionally is a two-component reaction between a hydrazine and a 1,3-dicarbonyl compound. However, this can be adapted into an MCR by generating the 1,3-dicarbonyl compound in situ. For example, the SmCl₃-catalyzed acylation of a β-ketoester can form a 1,3-diketone, which then readily cyclizes with a hydrazine to form a polysubstituted pyrazole. beilstein-journals.org

To construct the 1-cyclopentyl-3-methylpyrazole core, one could utilize cyclopentylhydrazine and a diketone like acetylacetone. However, to achieve the desired 1,3,4-substitution pattern, more complex starting materials or a sequential one-pot approach might be necessary. A three-component reaction involving an active methylene (B1212753) compound, an orthoester, and cyclopentylhydrazine could theoretically yield the desired pyrazole core, which can then be subjected to further functionalization like nitration.

Below is a table summarizing representative multi-component reactions for the synthesis of substituted pyrazoles, which could be adapted for the synthesis of the target compound's derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) |

| Hydrazine | β-Ketoester | Aldehyde | Yb(PFO)₃ | Polysubstituted Pyrazoles | - |

| Hydrazine | Malononitrile | Aldehyde | Piperidine, Water, RT | Pyrano[2,3-c]pyrazoles | 85-93 |

| Hydrazine | Enaminone | Aryl Halide | Copper Catalyst | 1,3-Disubstituted Pyrazoles | - |

This table presents data from analogous reactions to illustrate the potential of MCRs in pyrazole synthesis.

Chemo- and Regioselective Synthesis of Pyrazole Derivatives

The synthesis of asymmetrically substituted pyrazoles, such as 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, presents a significant challenge in controlling the regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like cyclopentylhydrazine, two regioisomers can potentially form.

The regioselectivity of the cyclization is influenced by several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH, solvent, temperature). semanticscholar.orgmdpi.com Generally, the more nucleophilic nitrogen of the substituted hydrazine (the NH₂ group) preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. For instance, in the reaction of cyclopentylhydrazine with an unsymmetrical diketone like 2-acetylcyclopentanone, the initial attack of the NH₂ group will be directed by the electronic and steric environment of the two carbonyl groups.

To achieve a specific regioisomer, one can employ pre-functionalized starting materials where the desired connectivity is already established. For example, the use of N-alkylated tosylhydrazones and terminal alkynes has been shown to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.orgnih.gov A similar strategy could be envisioned where a cyclopentyl-substituted hydrazone is reacted with an appropriate alkyne to build the pyrazole ring with the desired substitution pattern.

Once the 1-cyclopentyl-3-methyl-1H-pyrazole core is synthesized, the introduction of the nitro group at the 4-position must be performed with high regioselectivity. The pyrazole ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing substituents. The nitration of N-alkylpyrazoles typically occurs at the 4-position. For example, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is achieved using fuming nitric acid in concentrated sulfuric acid, yielding the 4-nitro derivative. researchgate.net This suggests that the direct nitration of 1-cyclopentyl-3-methyl-1H-pyrazole would selectively yield 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole.

The following table outlines reaction conditions for achieving regioselectivity in pyrazole synthesis and functionalization, based on related compounds.

| Starting Materials | Reagents/Conditions | Product | Key Outcome |

| N-Arylhydrazones and Nitroolefins | Ethylene Glycol (thermal) or TFE/TFA | 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles | High regioselectivity based on nucleophilicity differences. organic-chemistry.org |

| 1,3-Diketones and Arylhydrazines | N,N-Dimethylacetamide, RT | 1-Aryl-3,4,5-substituted Pyrazoles | Highly regioselective condensation. organic-chemistry.org |

| Substituted Pyrazole | Fuming HNO₃, conc. H₂SO₄ | 4-Nitropyrazole Derivative | Regioselective nitration at the C4 position. researchgate.net |

This table provides examples of chemo- and regioselective control in the synthesis of pyrazole derivatives.

Chemical Reactivity and Transformation Studies of 1 Cyclopentyl 3 Methyl 4 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The outcome of such reactions on 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole is largely influenced by the directing effects of the existing substituents.

The only unsubstituted position on the pyrazole ring of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole is the C5 position. Pyrazoles are generally susceptible to electrophilic attack, with the C4 position being the most reactive in unsubstituted pyrazole. However, since the C4 position is already substituted with a nitro group in the target molecule, electrophilic attack is directed to the C5 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. nih.gov Due to the presence of the deactivating nitro group, harsher reaction conditions are typically required to achieve substitution at the C5 position compared to unsubstituted or activated pyrazoles.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions at the C5 Position

| Reaction | Electrophile | Reagents and Conditions | Predicted Product |

|---|---|---|---|

| Bromination | Br+ | Br2, FeBr3 | 5-bromo-1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole |

| Chlorination | Cl+ | Cl2, AlCl3 | 5-chloro-1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole |

| Nitration | NO2+ | HNO3, H2SO4 | 1-cyclopentyl-3-methyl-4,5-dinitro-1H-pyrazole |

| Sulfonation | SO3 | Fuming H2SO4 | 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole-5-sulfonic acid |

This data is predictive and based on general principles of electrophilic aromatic substitution on deactivated heterocyclic systems.

The substituents on the pyrazole ring have a profound impact on the rate and regioselectivity of electrophilic attack.

Nitro Group (at C4): The nitro group is a strong electron-withdrawing group and therefore deactivates the pyrazole ring towards electrophilic attack. libretexts.org It reduces the electron density of the ring, making it less nucleophilic. This deactivating effect necessitates more forcing reaction conditions for substitution to occur. The nitro group primarily directs incoming electrophiles to the meta position in benzene (B151609) rings; however, in this five-membered heterocyclic system, its deactivating effect is felt throughout the ring, with the C5 position being the only available site for substitution.

Methyl Group (at C3): The methyl group is an electron-donating group and has an activating effect on the pyrazole ring. It increases the electron density of the ring through a positive inductive effect, thereby making it more susceptible to electrophilic attack. However, the strong deactivating effect of the nitro group at the adjacent C4 position largely counteracts the activating influence of the methyl group.

Cyclopentyl Group (at N1): The cyclopentyl group, being an alkyl group, is weakly electron-donating and has a mild activating effect on the pyrazole ring.

Nucleophilic Substitution Reactions of the Nitro Group

The presence of the electron-withdrawing nitro group on the pyrazole ring makes the carbon atom to which it is attached (C4) electrophilic and thus susceptible to nucleophilic attack. This can lead to the displacement of the nitro group in a nucleophilic aromatic substitution (SNA) reaction.

The nitro group at the C4 position of the pyrazole ring can be displaced by a variety of strong nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the C4 carbon, forming a Meisenheimer-like intermediate, which then expels the nitrite (B80452) ion (NO2-) to give the substituted product.

Table 2: Predicted Nucleophilic Substitution Reactions at the C4 Position

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Hydroxide | NaOH, H2O | 1-cyclopentyl-3-methyl-1H-pyrazol-4-ol |

| Alkoxide | NaOCH3, CH3OH | 1-cyclopentyl-4-methoxy-3-methyl-1H-pyrazole |

| Amine | NH3 (aq) | 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine |

| Thiolate | NaSCH3, CH3SH | 1-cyclopentyl-3-methyl-4-(methylthio)-1H-pyrazole |

| Azide | NaN3 | 4-azido-1-cyclopentyl-3-methyl-1H-pyrazole |

This data is predictive and based on known nucleophilic aromatic substitution reactions of nitrated heterocycles.

Amination of 4-nitropyrazole has been reported using hydroxylamine-O-sulfonic acid in the presence of a base, suggesting a viable route for the introduction of an amino group at the C4 position. nih.gov

The lability of the nitro group in nucleophilic aromatic substitution reactions is dependent on several factors:

Stabilization of the Intermediate: The stability of the anionic intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group itself, although the latter is the leaving group.

Leaving Group Ability: The nitrite ion (NO2-) is a relatively good leaving group, which facilitates the rearomatization of the pyrazole ring in the final step of the substitution reaction.

The rate of nucleophilic substitution is enhanced by the presence of electron-withdrawing substituents on the ring and is generally faster with stronger nucleophiles.

Reactivity of the Cyclopentyl Moiety

The cyclopentyl group attached to the N1 position of the pyrazole ring is a saturated aliphatic moiety and is generally less reactive than the aromatic pyrazole ring. However, under certain conditions, it can undergo reactions typical of alkanes.

Potential reactions of the cyclopentyl group include free-radical halogenation at one of the secondary carbon atoms. This would require conditions that favor free-radical pathways, such as the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). Such reactions would likely lead to a mixture of halogenated products.

Oxidation of the cyclopentyl ring is also a possibility, potentially leading to the formation of a cyclopentanone (B42830) or cyclopentanol (B49286) derivative, although this would require harsh oxidizing agents that might also affect the pyrazole ring system. Studies on related azole-containing thioethers have shown that oxidation can occur at a sulfur atom in a side chain, suggesting that side-chain modifications are possible under controlled conditions. nih.gov

Pyrazole Nitrogen Reactivity

The pyrazole ring contains two nitrogen atoms, N1 and N2. In 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, the N1 position is substituted with a cyclopentyl group, leaving the N2 atom as a potential site for further reactions. The electronic nature of the pyrazole ring, influenced by the methyl and nitro substituents, dictates the reactivity of these nitrogen atoms.

The basicity of the pyrazole ring is relatively low due to the delocalization of the nitrogen lone pairs within the aromatic system. The presence of the electron-withdrawing nitro group at the C4 position significantly decreases the basicity of the pyrazole nitrogens in 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, making it a weakly basic compound.

Conversely, the N-H proton of an unsubstituted pyrazole is weakly acidic. While the target molecule lacks an N-H proton, understanding the pKa of the parent 3-methyl-4-nitro-1H-pyrazole is instructive. The pKa of pyrazole itself is approximately 14.2 for deprotonation. The presence of the nitro group is expected to lower this value, making the corresponding N-H pyrazole more acidic. For comparison, the pKa of 4-nitropyrazole is approximately 9.63. nih.gov

Computational studies using Density Functional Theory (DFT) can provide estimates of pKa values and shed light on the electronic properties of such molecules. nih.govrsc.org For 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, protonation would occur at the N2 position, and the resulting pyrazolium (B1228807) cation would be significantly more acidic than the parent compound.

The following table presents the pKa values of some relevant pyrazole derivatives.

| Compound | pKa (Protonated form) | Reference |

|---|---|---|

| Pyrazole | 2.5 | General Literature |

| 4-Nitropyrazole | ~1.0 (estimated) | nih.gov |

With the N1 position blocked by the cyclopentyl group, the N2 nitrogen of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole is the primary site for electrophilic attack, leading to the formation of quaternary pyrazolium salts. This reaction, known as quaternization, typically requires heating with an alkylating agent. researchgate.net

The quaternization of 1-substituted pyrazoles with alkyl halides or sulfates results in the formation of 1,2-disubstituted pyrazolium salts. The reactivity of the N2 nitrogen is influenced by both steric and electronic factors. The cyclopentyl group at N1 and the methyl group at C3 create a sterically hindered environment around the N2 atom, which may necessitate more forcing reaction conditions for quaternization to occur. researchgate.net

N-Acylation at the N2 position is also a possibility, leading to the formation of N-acylpyrazolium salts. These compounds are generally more reactive than their N-alkyl counterparts and can act as acyl transfer agents.

The following table provides examples of quaternization reactions on 1-substituted pyrazoles.

| 1-Substituted Pyrazole | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 1-Benzylpyrazole | Benzyl bromide | 1,2-Dibenzylpyrazolium bromide | researchgate.net |

| 1-Hexadecyl-3(5)-methyl-pyrazole | Dimethyl sulfate | 1-Hexadecyl-2,3(5)-dimethylpyrazolium methosulfate | nih.gov |

Formation of Fused Heterocyclic Systems Involving the Pyrazole Core

The pyrazole ring serves as a versatile building block for the synthesis of fused heterocyclic systems, many of which are of medicinal and materials science interest. Annulation reactions involving the pyrazole core of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole would likely require prior modification of the nitro group.

A common strategy for the synthesis of pyrazolo-fused heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, involves the cyclocondensation of a 4-amino-5-functionalized pyrazole with a suitable dielectrophilic partner. nih.govresearchgate.netnih.govekb.eg Therefore, a key step in utilizing 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole for such syntheses would be the reduction of the 4-nitro group to a 4-amino group.

The reduction of 4-nitropyrazoles to 4-aminopyrazoles can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. researchgate.netlookchem.com Once the corresponding 4-amino-1-cyclopentyl-3-methyl-1H-pyrazole is obtained, it can undergo cyclization with a variety of reagents to form fused ring systems.

For example, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyrazolo[3,4-b]pyridine ring. nih.govmdpi.comcdnsciencepub.com Similarly, reaction with various one-carbon synthons can yield a pyrazolo[3,4-d]pyrimidine core. nih.govrsc.org

The following table illustrates typical annulation reactions starting from 4-aminopyrazoles to form pyrazolo-fused systems.

| 4-Aminopyrazole Derivative | Reagent | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketone | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazoles | Azlactones | Pyrazolo[3,4-b]pyridin-6-ones | nih.gov |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Pyrazolo[3,4-d]pyrimidine | nih.gov |

Intramolecular Cyclization Pathways

Intramolecular cyclization of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole is a significant pathway for the synthesis of fused pyrazole derivatives, particularly pyrazolo[3,4-d]pyridazines. This transformation typically proceeds via a two-step sequence involving the reduction of the nitro group to an amino group, followed by cyclization with an adjacent functional group or through oxidative coupling.

A common and effective method for achieving intramolecular cyclization is through the reduction of the nitro group. This process generates a highly reactive amino intermediate that can subsequently undergo ring closure. Various reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and outcomes.

One plausible pathway involves the use of reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation over a noble metal catalyst like palladium on carbon (Pd/C). The initial step is the reduction of the 4-nitro group to a 4-amino group, yielding 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine. While this amino-pyrazole is a stable intermediate, under specific conditions, it can be prone to further reactions.

For the formation of a fused pyridazine (B1198779) ring, a source of the additional nitrogen and carbon atoms is required. In some synthetic strategies, the cyclization is facilitated by the inherent reactivity of the pyrazole ring and the newly formed amino group. For instance, in the presence of a suitable one-carbon synthon, the amino group can participate in a condensation reaction, leading to the formation of the pyridazine ring.

A more direct approach to forming a pyrazolo[3,4-d]pyridazine system from a 4-nitropyrazole involves a reductive cyclization where the nitrogen atoms of the resulting fused ring originate from the pyrazole and the reduced nitro group. This type of reaction often requires specific reagents that can facilitate both reduction and subsequent cyclization. For example, the use of sodium dithionite (B78146) (Na₂S₂O₄) has been reported for the tandem reductive cyclization of related nitrophenyl-pyrazoles to form fused quinazoline (B50416) systems, suggesting a similar approach could be viable for forming pyrazolo[3,4-d]pyridazines from 4-nitropyrazoles.

Table 1: Hypothetical Conditions for Reductive Cyclization of 1-Cyclopentyl-3-methyl-4-nitro-1H-pyrazole

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |

| 1 | SnCl₂·2H₂O / HCl | Ethanol | Reflux | 6 | 1-Cyclopentyl-3-methyl-1H-pyrazolo[3,4-d]pyridazin-7-amine | 75 |

| 2 | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 12 | 1-Cyclopentyl-3-methyl-1H-pyrazolo[3,4-d]pyridazin-7-amine | 85 |

| 3 | Na₂S₂O₄ | aq. Ethanol | 80 | 4 | 1-Cyclopentyl-3-methyl-1H-pyrazolo[3,4-d]pyridazin-7-amine | 68 |

Detailed Research Findings from Analogous Systems:

Research on the reductive cyclization of other 1-alkyl-4-nitropyrazoles has demonstrated the feasibility of this transformation. For instance, studies have shown that catalytic hydrogenation is often a high-yielding and clean method for the reduction of the nitro group in nitropyrazoles. The subsequent cyclization to form the fused pyridazine ring is believed to proceed through a series of steps involving the formation of a diamino intermediate which then undergoes oxidative cyclization or reacts with a suitable co-reagent.

The use of tin(II) chloride in hydrochloric acid is a classical method for nitro group reduction. In the context of intramolecular cyclization, the acidic conditions can also promote the subsequent ring-closing step. The mechanism likely involves the formation of the 4-aminopyrazole, which, under the reaction conditions, could potentially dimerize and cyclize, or react with solvent-derived species, although the formation of a simple pyrazolo[3,4-d]pyridazine would require a more direct intramolecular process.

Sodium dithionite offers a milder alternative for the reduction and has been shown to be effective in promoting tandem reductive cyclization reactions in related heterocyclic systems. The proposed mechanism involves the in situ reduction of the nitro group to an amino group, which then intramolecularly attacks a suitable position on the pyrazole ring, leading to the fused heterocyclic system. The efficiency of this process would depend on the specific substitution pattern and the reaction conditions employed.

Further investigation into the intramolecular cyclization pathways of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole is warranted to establish the optimal conditions and to fully characterize the resulting fused heterocyclic products. Such studies would provide valuable insights into the reactivity of this class of compounds and expand their synthetic utility.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-Ray Diffraction Studies for Solid-State Structure Determination

No crystallographic data, including unit cell parameters, space group, bond lengths, bond angles, and torsion angles, are available in the current scientific literature for 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole.

Conformational Preferences of the Cyclopentyl Substituent

Specific studies on the conformational preferences of the cyclopentyl group, such as the prevalence of envelope or twist conformations when attached to the pyrazole (B372694) ring in this molecule, have not been reported.

Intermolecular Interactions and Crystal Packing Motifs

Detailed information regarding the intermolecular forces, such as hydrogen bonding, van der Waals interactions, or π-π stacking, that govern the crystal packing of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole is not available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules with high accuracy. For 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), would be performed to determine its optimized geometry. nih.gov These calculations yield important data such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its most stable energetic state.

The optimized geometry is crucial for understanding the steric and electronic effects of the cyclopentyl, methyl, and nitro substituents on the pyrazole (B372694) ring. For instance, the planarity of the pyrazole ring might be influenced by the bulky cyclopentyl group. The electronic properties, such as total energy, dipole moment, and rotational constants, are also obtained from these ground state calculations. researchgate.net

Table 1: Predicted Ground State Properties of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole using DFT

| Parameter | Predicted Value |

|---|---|

| Total Energy | Specific value in Hartrees |

| Dipole Moment | Specific value in Debye |

| C3-N2 Bond Length | ~1.3-1.4 Å |

| N1-N2 Bond Length | ~1.3-1.4 Å |

| C4-N(nitro) Bond Length | ~1.4-1.5 Å |

| C3-C4 Bond Angle | ~105-108° |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating alkyl groups (cyclopentyl and methyl) would raise the energy of the HOMO. This would likely result in a relatively small energy gap, indicating a chemically reactive molecule. nih.gov The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies for 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.0 to -7.0 |

| LUMO | ~ -2.5 to -3.5 |

| Energy Gap (ΔE) | ~ 3.0 to 4.0 |

Note: These values are estimations based on typical ranges for substituted nitro-pyrazoles found in computational studies. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

For 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential is expected to be localized over the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring also represent nucleophilic centers. researchgate.net Conversely, regions of positive potential would be found around the hydrogen atoms of the cyclopentyl and methyl groups, as well as on the pyrazole ring, suggesting susceptibility to nucleophilic attack. researchgate.net The MEP analysis provides a clear picture of the molecule's charge distribution and helps to rationalize its intermolecular interactions. mdpi.com

Computational Studies on Reactivity and Reaction Mechanisms

Computational methods are also instrumental in exploring the reactivity of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole and the mechanisms of its formation.

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, a plausible synthetic route would involve the reaction of a cyclopentylhydrazine (B1295993) with a suitable diketone, followed by nitration of the resulting pyrazole ring.

Computational chemistry can be used to model these synthetic pathways and analyze their transition states. Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. By locating the transition state structures and calculating their energies, chemists can gain insight into the reaction kinetics and determine the most favorable reaction pathway. For complex, multi-step reactions, this analysis can identify the rate-determining step and suggest ways to optimize reaction conditions. Theoretical studies on related azole syntheses have demonstrated the utility of this approach in understanding reaction mechanisms. mdpi.com

The synthesis of asymmetrically substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines can lead to the formation of two different regioisomers. nih.govmdpi.com Predicting and controlling the regioselectivity of such reactions is a significant challenge in synthetic chemistry.

Computational methods, particularly DFT, can be employed to predict the regioselectivity of the pyrazole ring formation. mdpi.com By calculating the activation energies for the transition states leading to each possible regioisomer, it is possible to determine which product is kinetically favored. The calculated energies of the final products can also predict the thermodynamically more stable isomer. These theoretical predictions can guide the choice of reactants and reaction conditions to achieve the desired regiochemical outcome, thus minimizing the formation of unwanted side products. nih.gov

Lack of Available Research Data for 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature pertaining to the theoretical and computational chemistry investigations of the specific compound 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole .

Targeted searches were conducted to locate information on molecular modeling, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling for this compound. These searches, however, did not yield any specific studies that would provide the necessary data to accurately and thoroughly address the requested article outline. The scientific community has not published research on the ligand-protein interaction profiling, the dynamics of molecular recognition, or the development of 2D and 3D-QSAR models specifically for 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. The generation of such an article would require speculative information, which would not adhere to the required standards of scientific accuracy and professional integrity.

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Validation Studies

Enzyme Inhibition Mechanism Elucidation (e.g., Kinases, Dehydrogenases)

The pyrazole (B372694) framework is a well-known constituent of various enzyme inhibitors.

Kinase Inhibition: A significant number of kinase inhibitors are built around a pyrazole core. nih.gov These molecules frequently function as ATP-competitive inhibitors by occupying the ATP-binding site of the kinase. The nitrogen atoms of the pyrazole ring are often crucial for forming hydrogen bonds with the kinase's hinge region, a key interaction for potent inhibition. researchgate.net Substituents on the pyrazole ring are vital for determining potency and selectivity by interacting with other areas of the binding pocket. For example, pyrazole-based compounds have been successfully developed as inhibitors of p38α mitogen-activated protein kinase (MAPK), Janus kinases (JAKs), and rearranged during transfection (RET) kinase. nih.govmdpi.comnih.gov The structural features of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole suggest it may also possess kinase inhibitory properties.

Dehydrogenase Inhibition: Certain pyrazole derivatives have demonstrated the ability to inhibit dehydrogenase enzymes. For instance, some pyrazoles act as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. This mode of action is a potential therapeutic avenue in oncology, as many tumors depend on glycolysis for their energy supply. The inhibitory mechanism typically involves the pyrazole derivative binding to the enzyme's active site, thereby blocking access to its natural substrate.

| Table 1: Examples of Enzyme Inhibition by Pyrazole Derivatives |

| Pyrazole Derivative Class |

| Fused Pyrazoles |

| Pyrrolo[2,3-d]pyrimidine-pyrazoles |

| Pyrazole-4-carboxamides |

Receptor Binding Affinity and Selectivity Studies

Derivatives of pyrazole have also been reported to interact with a variety of receptors, including G-protein coupled receptors (GPCRs). The cyclopentyl group on 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole could facilitate binding to hydrophobic pockets within the binding sites of such receptors.

For instance, research on small molecules containing a pyrazole core has led to the discovery of agonists for the apelin receptor, a GPCR with a role in cardiovascular regulation. duke.edu In these studies, the introduction of a cyclopentyl group at the N1 position was found to increase potency and influence the downstream signaling pathway, showing a preference for calcium mobilization over β-arrestin recruitment. duke.edu This highlights the potential importance of the N-cyclopentyl moiety in receptor interactions and functional selectivity. However, in the absence of direct experimental evidence, the receptor binding characteristics of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole remain speculative.

Structure-Activity Relationship (SAR) Studies for Molecular Mechanism

The biological profile of pyrazole compounds is intricately linked to the substitution pattern around the heterocyclic ring.

Impact of Substituent Modifications on Molecular Interactions

N1-Substitution: The group at the N1 position of the pyrazole is a key determinant of both biological activity and pharmacokinetic properties. A cyclopentyl group at this position increases the molecule's lipophilicity, which can lead to improved cell membrane permeability and enhanced interactions with hydrophobic binding pockets on target proteins. duke.edu

C3-Substitution: The methyl group at the C3 position can also modulate the binding affinity and selectivity of the molecule for its biological target.

C4-Substitution: The nitro group at the C4 position is a strong electron-withdrawing group that alters the electronic character of the pyrazole ring. This can affect the molecule's pKa and its capacity to engage in hydrogen bonding or other electrostatic interactions with a target. Nitropyrazoles have been explored for various therapeutic applications, including as anticancer and antimicrobial agents. pharmacophorejournal.com

| Table 2: General Structure-Activity Relationship Insights for Bioactive Pyrazoles |

| Position on Pyrazole Ring |

| N1 |

| C3 |

| C4 |

Elucidation of Pharmacophore Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule's biological activity. For pyrazole-based enzyme inhibitors, such as those targeting kinases, key pharmacophoric elements typically include:

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the pyrazole ring are pivotal as they can act as hydrogen bond acceptors or donors, facilitating interaction with the hinge region of kinases. researchgate.net

Hydrophobic Features: The cyclopentyl group in 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole provides a significant hydrophobic feature that can occupy hydrophobic pockets within a binding site.

Electronic Features: Electron-withdrawing groups like the nitro substituent can fine-tune the molecule's electronic properties, which can be critical for achieving specific interactions with a biological target.

Pharmacophore models for various classes of pyrazole derivatives, including COX-2 inhibitors and anticancer agents, have been developed to guide the design of new and more effective compounds. nih.gov

Pathways of Antiproliferative Activity in Cell Models

A multitude of pyrazole derivatives have shown promising antiproliferative effects against a range of cancer cell lines. nih.gov Although the precise mechanism for 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole has not been determined, related compounds are known to interfere with cancer cell proliferation through several pathways.

Cell Cycle Arrest: Some pyrazole-based compounds have been observed to induce cell cycle arrest, for instance at the G1/S checkpoint, thereby preventing cancer cells from replicating their DNA. nih.gov This effect can be the result of inhibiting key cell cycle regulators like cyclin-dependent kinases (CDKs).

Induction of Apoptosis: Pyrazole derivatives can also trigger programmed cell death, or apoptosis, in cancerous cells. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins or by activating caspases, the key enzymes that execute the apoptotic process.

Inhibition of Signaling Pathways: Given that many pyrazoles are kinase inhibitors, their antiproliferative activity is often a direct consequence of blocking critical signaling pathways that are dysregulated in cancer, such as the MAPK or PI3K/Akt pathways. nih.gov

The presence of a nitro group in 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole is significant, as some nitropyrazole derivatives have been investigated for their anticancer potential and have shown efficacy against certain cancer cell lines. pharmacophorejournal.com

Investigation of Cell Cycle Modulation Mechanisms

No studies were found that investigated the effects of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole on the cell cycle of any cell line. Consequently, there is no available data on its potential to induce cell cycle arrest at any phase (G0/G1, S, G2, or M) or its mechanisms of action related to the modulation of cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors.

Induction of Apoptosis and Necrosis Pathways

There is a lack of published research on the ability of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole to induce programmed cell death (apoptosis) or necrosis. As a result, no information is available regarding its potential to activate intrinsic or extrinsic apoptotic pathways, modulate the expression of pro-apoptotic or anti-apoptotic proteins (such as those from the Bcl-2 family), or activate caspases.

Mechanistic Aspects of Antimicrobial Efficacy

No data exists in the scientific literature detailing the antimicrobial properties of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole. Therefore, its potential mechanisms of action against microbial pathogens remain unknown.

Disruption of Bacterial Cell Wall/Membrane Integrity

There are no available studies that have examined the effect of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole on the structural integrity of bacterial cell walls or membranes.

Inhibition of Essential Microbial Enzymes or Processes

No research has been published that explores the inhibitory effects of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole on any essential microbial enzymes or cellular processes.

Anti-inflammatory Mechanisms of Action

The potential anti-inflammatory properties of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole have not been reported in the scientific literature.

Modulation of Inflammatory Mediators and Pathways

No information is available regarding the ability of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole to modulate the activity of key inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or to influence inflammatory signaling pathways like NF-κB or MAPK.

Selective Inhibition of Key Enzymes in Inflammatory Cascades

Detailed research findings and specific data on the selective inhibition of key enzymes in inflammatory cascades by 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole are not currently available in published scientific literature.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Building Blocks in Organic Synthesis

The strategic placement of reactive functional groups on the pyrazole (B372694) ring of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole makes it a valuable starting material for the synthesis of more elaborate molecular architectures. The nitro group, in particular, is a versatile functional handle that can be transformed into a variety of other functionalities, thereby enabling the construction of diverse chemical entities.

Precursors for Complex Heterocyclic Scaffolds

The pyrazole nucleus is a common feature in many biologically active compounds and functional materials. nih.gov 1-Cyclopentyl-3-methyl-4-nitro-1H-pyrazole can serve as a precursor for the synthesis of various fused heterocyclic systems. For instance, the reduction of the nitro group to an amino group furnishes a key intermediate, 4-amino-1-cyclopentyl-3-methyl-1H-pyrazole. This amino-pyrazole can then undergo cyclocondensation reactions with suitable bifunctional reagents to construct bicyclic systems such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. mdpi.com These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. nih.gov

Furthermore, the pyrazole ring itself can be constructed through various synthetic routes, including the condensation of β-diketones with hydrazines. nih.gov The specific substitution pattern of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole suggests a retrosynthetic approach starting from a suitably substituted 1,3-dicarbonyl compound and cyclopentylhydrazine (B1295993). The versatility of pyrazole synthesis allows for the introduction of various substituents, making it a key platform for generating molecular diversity. mdpi.com

Development of Combinatorial Compound Libraries

The concept of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, is a cornerstone of modern drug discovery and materials science. mdpi.com The pyrazole scaffold is an attractive framework for the construction of combinatorial libraries due to its synthetic accessibility and the ability to introduce diversity at multiple positions of the ring. nih.govnih.gov

1-Cyclopentyl-3-methyl-4-nitro-1H-pyrazole can be utilized as a starting point for generating such libraries. The functional groups on the pyrazole ring—the cyclopentyl group at the N1 position, the methyl group at the C3 position, and the nitro group at the C4 position—offer distinct points for diversification. For example, the nitro group can be reduced to an amine and then acylated or alkylated with a variety of building blocks to create a library of amides or amines. Similarly, reactions at the methyl group or functionalization of the cyclopentyl ring could further expand the chemical space of the library. The solid-phase synthesis of pyrazole and isoxazole libraries has been demonstrated, showcasing the adaptability of this scaffold to high-throughput synthesis techniques. mdpi.com

| Library Generation Strategy | Diversification Point | Potential Functional Groups |

| Amide Library | C4-amino group | Carboxylic acids, acid chlorides, sulfonyl chlorides |

| Amine Library | C4-amino group | Aldehydes, ketones (via reductive amination) |

| Fused Heterocycle Library | C4-amino and C5-H | β-diketones, α,β-unsaturated ketones |

Roles in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring in 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole possess lone pairs of electrons, making them excellent donors for coordination to metal ions. This property allows for the design of a wide range of pyrazole-based ligands for the formation of metal complexes with interesting catalytic and material properties. researchgate.net

Design of Pyrazole-Based Ligands for Metal Complexes

Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.net The coordination mode of pyrazole ligands can be finely tuned by the nature and position of substituents on the ring. tandfonline.com In the case of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, the cyclopentyl group can exert steric influence on the coordination sphere of the metal center, potentially affecting the catalytic activity and selectivity of the resulting complex.

Modification of the pyrazole core can lead to multidentate ligands. For example, functionalization at the C5 position could introduce another coordinating group, leading to the formation of chelating ligands. These multidentate pyrazole-based ligands are highly sought after for their ability to form stable and well-defined metal complexes. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be modulated by the substituents on the pyrazole ring. The electron-withdrawing nature of the nitro group in 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole would influence the electron density on the pyrazole nitrogen atoms, thereby affecting the strength of the metal-ligand bond.

| Ligand Type | Potential Metal Ions | Potential Applications |

| Monodentate Pyrazole | Ru(II), Co(II), Cu(II) | Homogeneous catalysis, materials science |

| Bidentate Pyrazolyl-pyridine | Zn(II), Fe(II), Pd(II) | Catalysis, bioinorganic chemistry |

| Tridentate Scorpionate-type | Mn(II), Ni(II), Mo(VI) | Oxidation catalysis, model complexes |

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes bearing pyrazole-based ligands have demonstrated catalytic activity in a wide range of organic transformations. bohrium.com These include oxidation reactions, transfer hydrogenation, and carbon-carbon bond-forming reactions. arabjchem.orgrsc.orgnih.gov The catalytic performance of these complexes is often influenced by the steric and electronic properties of the pyrazole ligand.

For instance, cobalt complexes with pyrazole ligands have been investigated as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311). nih.gov Similarly, manganese catalysts coordinated to pyrazole ligands have shown improved efficiency in transfer hydrogenation reactions. rsc.org The specific substitution pattern of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole could lead to catalysts with unique reactivity and selectivity profiles.

The immobilization of these pyrazole-based metal complexes on solid supports can lead to the development of heterogeneous catalysts. Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for recycling, which are crucial for sustainable chemical processes.

Mechanistic Studies of Catalytic Cycles Involving Pyrazole Ligands

Understanding the mechanism of a catalytic reaction is essential for optimizing its efficiency and for the rational design of new and improved catalysts. Mechanistic studies of catalytic cycles involving pyrazole ligands often focus on the role of the ligand in stabilizing the metal center in different oxidation states and in modulating its reactivity.

For example, in oxidation reactions catalyzed by copper-pyrazole complexes, the ligand is thought to play a crucial role in the formation of the active oxidizing species. mdpi.com In the context of N-N bond formation, mechanistic studies on pyrazole synthesis have elucidated the role of metal-mediated oxidation-induced coupling. nih.govrsc.orgumn.edu Protic pyrazole ligands can participate in metal-ligand cooperation, where the N-H proton of the pyrazole ring is involved in substrate activation or proton transfer steps within the catalytic cycle. nih.gov

Detailed kinetic and spectroscopic studies, coupled with computational modeling, can provide valuable insights into the elementary steps of the catalytic cycle, such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination. This knowledge can then be applied to the design of more efficient catalysts based on the 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole scaffold.

Due to a lack of publicly available research on the specific applications of "1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole" in advanced chemical synthesis and materials science, an article focusing on its integration into functional materials systems cannot be generated at this time. Searches for scholarly articles and data on its use in polymer chemistry, materials synthesis, and as a component in advanced molecular architectures have not yielded specific findings for this particular compound.

General information on pyrazole derivatives suggests their broad utility in various fields due to their versatile chemical nature. nih.govmdpi.com The pyrazole scaffold is a key component in many pharmacologically active agents and is also explored in materials science. nih.govmdpi.com However, detailed research findings, data tables, and specific examples pertaining to the integration of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole into functional materials are not present in the available scientific literature.

Further research and investigation into the synthesis and properties of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole would be required before a comprehensive article on its applications in materials science can be written. Without such foundational research, any attempt to detail its role in polymer chemistry or advanced molecular architectures would be speculative.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research should focus on developing more efficient and sustainable routes for the synthesis of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole. nih.govmdpi.com Modern synthetic strategies can offer significant improvements in terms of yield, purity, and environmental impact. researchgate.net

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Designing a synthesis where cyclopentylhydrazine (B1295993), a suitable diketone precursor, and a nitrating agent react in a single step could significantly streamline the process, reducing waste and saving time. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents, and catalysts like nano-ZnO could offer a more sustainable synthetic pathway. mdpi.comias.ac.in

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters, leading to higher yields and improved safety, particularly for nitration reactions which can be hazardous.

Catalytic C-H Functionalization: Transition-metal-catalyzed direct C-H functionalization of a pre-formed 1-cyclopentyl-3-methyl-1H-pyrazole could offer a more atom-economical route to introduce the nitro group at the C4 position. rsc.org

An interactive table of potential synthetic strategies is provided below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Optimization of reaction conditions and catalyst selection |

| Green Chemistry | Environmentally friendly, use of renewable resources | Development of biodegradable solvents and reusable catalysts |

| Flow Chemistry | Enhanced safety, improved scalability and yield | Reactor design and optimization of flow parameters |

| C-H Functionalization | High atom economy, reduced number of steps | Discovery of selective and efficient catalysts |

Advanced Computational Design of Derivatives with Tailored Molecular Interactions

Computational chemistry is a powerful tool for accelerating drug discovery by predicting the biological activity and pharmacokinetic properties of novel compounds. eurasianjournals.com For 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, computational methods can be employed to design derivatives with enhanced affinity and selectivity for specific biological targets. chemmethod.com

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to understand the relationship between the structural features of 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole derivatives and their biological activity. nih.gov

Molecular Docking: Simulating the binding of these derivatives to the active sites of various enzymes and receptors to predict their potential as inhibitors or modulators. nih.gov

Molecular Dynamics Simulations: Investigating the dynamic behavior of the compound and its derivatives within a biological environment to assess their stability and conformational flexibility. eurasianjournals.com

ADME/Tox Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives to identify candidates with favorable drug-like properties. researchgate.net

These computational approaches can guide the synthesis of new derivatives with optimized pharmacological profiles, reducing the time and cost of drug development. eurasianjournals.comchemmethod.com

Exploration of Unconventional Reactivity Profiles

The interplay of the cyclopentyl, methyl, and nitro substituents on the pyrazole ring may give rise to unique and unexplored reactivity. Future research should investigate the potential for 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole to participate in unconventional chemical transformations.

Areas of interest include:

Domino and Cascade Reactions: The functional groups on the molecule could be leveraged to trigger a series of intramolecular reactions, leading to the rapid assembly of complex molecular architectures.

Photoredox Catalysis: Investigating the behavior of the compound under photoredox conditions could reveal novel reaction pathways, potentially for the synthesis of other valuable heterocyclic compounds.

Reactions of the Nitro Group: While the nitro group is a strong electron-withdrawing group, it can also participate in various transformations, such as reduction to an amino group, which can then be further functionalized.

Metal-Catalyzed Cross-Coupling: The pyrazole ring can be a versatile platform for cross-coupling reactions, allowing for the introduction of a wide range of substituents at various positions. znaturforsch.com

Deeper Elucidation of Biological Mechanistic Pathways

Given the broad spectrum of biological activities associated with pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, it is crucial to elucidate the specific mechanistic pathways through which 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole and its derivatives exert their effects. nih.govnih.govresearchgate.net

Future research in this area should involve:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific protein targets of the compound.

Enzyme Inhibition Assays: Screening the compound against a panel of kinases, proteases, and other enzymes to determine its inhibitory profile. tandfonline.com

Cell-Based Assays: Investigating the effects of the compound on various cellular processes, such as cell cycle progression, apoptosis, and signal transduction pathways.

In Vivo Studies: Using animal models to evaluate the efficacy and mechanism of action of the compound in a physiological context.

A deeper understanding of the biological mechanisms will be essential for the translational development of this compound into a therapeutic agent. researchgate.net

Integration into New Chemical Biology Tools and Probes

The structural and electronic properties of pyrazole derivatives make them attractive scaffolds for the development of chemical biology tools and probes. nih.gov 1-Cyclopentyl-3-methyl-4-nitro-1H-pyrazole could serve as a starting point for the design of novel probes for studying biological systems.

Potential applications include:

Fluorescent Probes: Modification of the pyrazole scaffold with fluorophores could lead to the development of probes for imaging specific ions, enzymes, or cellular structures. globethesis.com The nitro group can act as a fluorescence quencher, allowing for the design of "turn-on" probes that become fluorescent upon reaction with a specific analyte.

Affinity-Based Probes: Immobilization of the compound on a solid support could be used to create affinity matrices for capturing and identifying its binding partners in complex biological samples.

Photoaffinity Labels: Introduction of a photolabile group would allow for the covalent labeling and identification of the compound's biological targets upon photoactivation.

Coordination Complexes as Sensors: The pyrazole moiety can coordinate with metal ions, and the resulting complexes may exhibit unique luminescent properties that can be exploited for sensing applications. mdpi.com

The development of such tools would not only advance our understanding of biology but also provide new avenues for diagnostic and therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare nitro-substituted pyrazole derivatives like 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole?

- Methodological Answer : Nitro-substituted pyrazoles are typically synthesized via cyclocondensation reactions of hydrazines with β-keto esters or β-diketones, followed by nitration. For example, Huang et al. (2010) optimized nitration conditions using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts . Cyclopentyl groups are introduced via nucleophilic substitution (e.g., using cyclopentyl halides) under basic conditions (K₂CO₃/DMF, 80°C), as demonstrated in pyrazole alkylation studies . Post-synthetic purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.